

An In-depth Technical Guide to Ferrous Arsenate (CAS 10102-50-8)

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Compound of Interest

Compound Name: Ferrous arsenate

Cat. No.: B156607

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Abstract

Ferrous arsenate, identified by CAS number 10102-50-8, is an inorganic compound with the molecular formula $\text{Fe}_3(\text{AsO}_4)_2$. It typically presents as a green or brown amorphous powder.^[1] While historically used as an insecticide, its primary relevance in modern research lies in environmental science, particularly in the study of arsenic mobilization and remediation, and in toxicology as a representative inorganic arsenic compound.^{[2][3]} This document provides a comprehensive technical overview of **ferrous arsenate**, including its chemical and physical properties, synthesis, toxicological profile, and relevant experimental methodologies. It is intended to serve as a resource for researchers in environmental science, toxicology, and drug development who may encounter or study this compound.

Chemical and Physical Properties

Ferrous arsenate is characterized by its low solubility in water, a key factor in its environmental behavior and toxicokinetics.^[4] It is, however, soluble in dilute mineral acids.^[1] A summary of its key properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	10102-50-8	[5]
Molecular Formula	As ₂ Fe ₃ O ₈	[6]
Molecular Weight	445.37 g/mol	[5][6]
Appearance	Green or brown amorphous powder	[1][7]
Solubility in Water	Insoluble	[4][8]
Solubility in Other Solvents	Soluble in dilute mineral acids	[1]
Melting Point	Decomposes upon heating	[8]
Stability	Stable under recommended storage conditions. Decomposes upon heating to produce toxic fumes of arsenic. [8]	

Synthesis and Experimental Protocols

Synthesis of Ferrous Arsenate

A common laboratory-scale synthesis of **ferrous arsenate** involves the reaction of a soluble ferrous salt with a soluble arsenate salt.

Protocol:

- Preparation of Reactant Solutions:
 - Prepare an aqueous solution of ferrous sulfate (FeSO₄).
 - Prepare an aqueous solution of sodium arsenate (Na₂HAsO₄).
- Precipitation:

- Slowly add the sodium arsenate solution to the ferrous sulfate solution with constant stirring.
- A green precipitate of **ferrous arsenate** will form.
- Isolation and Purification:
 - Separate the precipitate from the solution by filtration.
 - Wash the precipitate with deionized water to remove any soluble impurities.
 - Dry the purified **ferrous arsenate** powder in a desiccator or at a low temperature to avoid decomposition.

Arsenic Remediation via Ferrous/Ferric Precipitation

The precipitation of iron arsenates is a widely studied method for removing arsenic from contaminated water.

Experimental Workflow for Arsenic Removal:

Workflow for arsenic removal using ferrous precipitation.

Protocol Outline:

- Sample Preparation: Prepare a standard solution of arsenic (e.g., 50 mg/L As(V)) in water.[\[9\]](#)
- Coagulant Addition: Add a solution of ferrous sulfate to the arsenic-contaminated water. The molar ratio of Fe(II) to As(V) is a critical parameter, with ratios of around 4 being effective.[\[10\]](#)
- pH Adjustment: Adjust the pH of the solution to a range of 3-4, which is optimal for ferric arsenate precipitation.[\[9\]](#)
- Precipitation and Flocculation: Allow the mixture to stir for a defined period to facilitate the formation and precipitation of ferrous/ferric arsenate.
- Separation: Separate the solid precipitate from the liquid phase by filtration.

- **Analysis:** Analyze the arsenic concentration in the filtrate using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) to determine the removal efficiency.

In Vitro Toxicology Assay

To assess the cellular toxicity of **ferrous arsenate**, standard in vitro assays can be employed.

Protocol for Assessing Cytotoxicity:

- **Cell Culture:** Culture a relevant cell line (e.g., human hepatocytes, keratinocytes) in appropriate media.
- **Exposure:** Treat the cells with varying concentrations of a suspension of **ferrous arsenate** for a defined period (e.g., 24, 48, 72 hours). Due to its low solubility, a vehicle control is essential.
- **Cytotoxicity Assessment:**
 - **MTT Assay:** To measure cell viability, incubate the cells with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The formation of formazan crystals, which can be solubilized and quantified spectrophotometrically, is proportional to the number of viable cells.
 - **LDH Assay:** To measure cytotoxicity, quantify the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
- **Data Analysis:** Determine the IC_{50} (half-maximal inhibitory concentration) value to quantify the cytotoxicity of **ferrous arsenate**.

Toxicological Profile

Ferrous arsenate is classified as a toxic and carcinogenic compound, primarily due to its arsenic content. The toxicity of inorganic arsenic is dependent on its oxidation state, with trivalent arsenicals (arsenites) generally being more toxic than pentavalent arsenicals (arsenates).[\[11\]](#)[\[12\]](#)

Toxicological Data Summary:

Parameter	Value	Species	Reference(s)
Oral LD ₅₀ (Arsenate/Arsenite)	15-175 mg As/kg	Rat, Mouse	[3][13]
Carcinogenicity	Group 1 Human Carcinogen (Inorganic Arsenic Compounds)	-	[7][11]

Key Toxicological Effects:

- Acute Toxicity: Ingestion, inhalation, or dermal absorption can be fatal.[6] Symptoms of acute poisoning include gastrointestinal distress, nausea, and vomiting.
- Chronic Toxicity: Long-term exposure to inorganic arsenic is associated with a wide range of health effects, including skin lesions, cardiovascular disease, neurological disorders, and various forms of cancer (skin, lung, bladder, liver).[11][14]
- Mechanism of Toxicity: The toxicity of arsenic is multifactorial and includes:
 - Enzyme Inhibition: Trivalent arsenicals have a high affinity for sulfhydryl groups in proteins, leading to the inhibition of critical enzymes.[15]
 - Oxidative Stress: Arsenic exposure induces the production of reactive oxygen species (ROS), leading to cellular damage.[11]
 - Genotoxicity: Arsenic can cause DNA damage and chromosomal aberrations.[11]

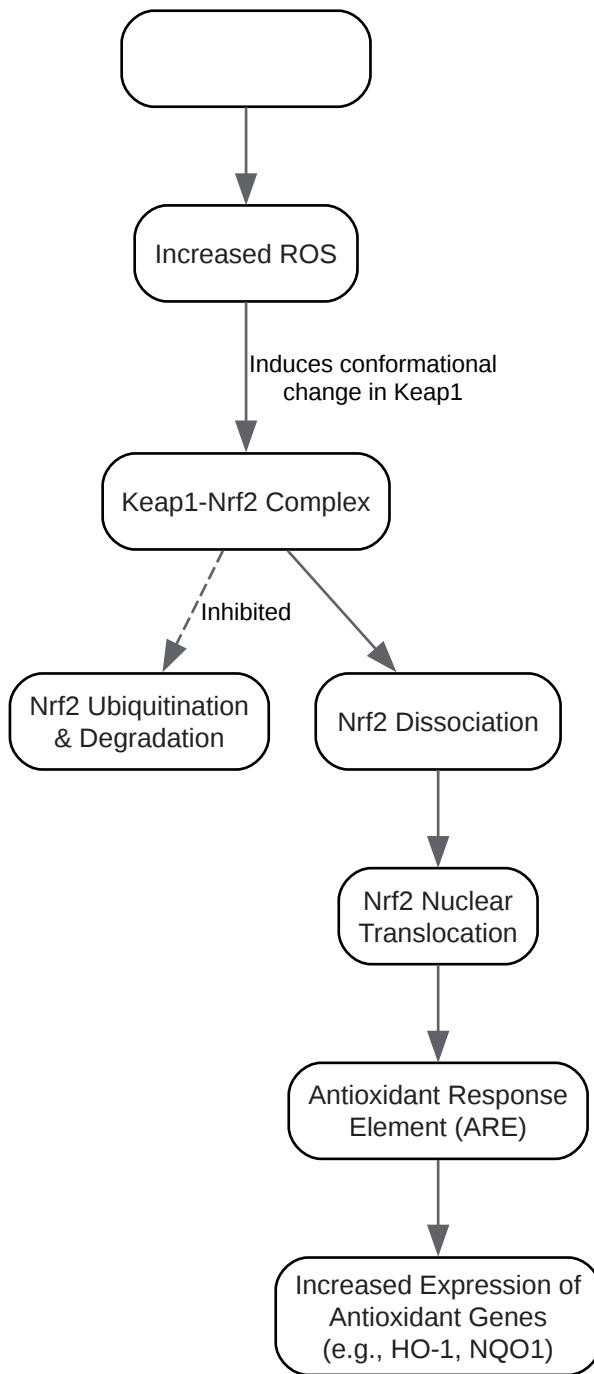
Signaling Pathways

The cellular response to arsenic exposure involves the modulation of several key signaling pathways. While studies specific to **ferrous arsenate** are limited, the effects of inorganic arsenate are well-documented.

Nrf2-Keap1 Antioxidant Pathway

The Nrf2-Keap1 pathway is a primary cellular defense mechanism against oxidative stress.

Activation of the Nrf2 Pathway by Arsenic:

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Arsenic-induced activation of the Nrf2-Keap1 pathway.

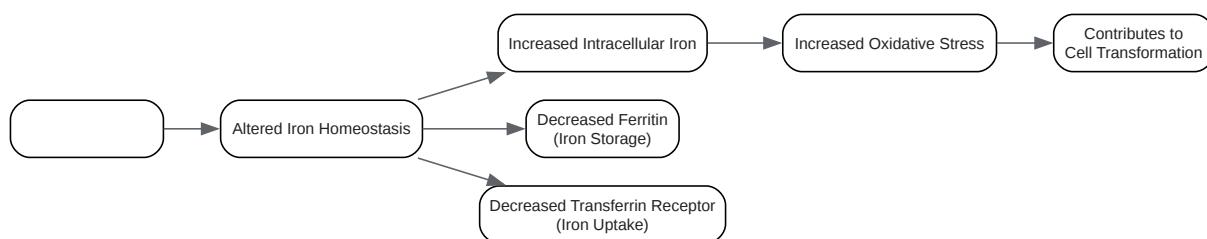
Arsenic exposure leads to an increase in intracellular ROS.^[11] This oxidative stress causes a conformational change in the Keap1 protein, which normally targets the transcription factor

Nrf2 for ubiquitination and degradation. The dissociation of Nrf2 from Keap1 allows it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).^{[16][17]} This leads to their increased expression, which constitutes a cellular defense mechanism. However, chronic activation of the Nrf2 pathway by arsenic may contribute to carcinogenesis.^[18]

Impact on Iron Homeostasis

Arsenic has been shown to disrupt cellular iron homeostasis, which can contribute to oxidative stress.

Logical Relationship of Arsenic and Iron Homeostasis:



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Arsenic's impact on cellular iron regulation.

Studies have shown that chronic exposure to arsenite can lead to an increase in total intracellular iron content.^[19] Paradoxically, this is accompanied by a decrease in both ferritin (the primary iron storage protein) and the transferrin receptor (responsible for iron uptake).^[19] This dysregulation of iron metabolism can contribute to oxidative stress and may be involved in arsenic-mediated cell transformation.^[19] The release of iron from ferritin by arsenic species has been demonstrated in vitro, which can catalyze the formation of highly reactive hydroxyl radicals via Fenton-like reactions.^[20]

Relevance to Drug Development

Given its high toxicity, **ferrous arsenate** is not a candidate for therapeutic development.

However, its study is relevant to drug development professionals in several ways:

- Toxicological Research: **Ferrous arsenate** can serve as a model compound for studying the mechanisms of inorganic arsenic toxicity. Understanding how it induces cellular damage, activates stress response pathways, and contributes to carcinogenesis can inform the development of safer pharmaceuticals and strategies to mitigate drug-induced toxicities.
- Development of Chelating Agents: Research into the toxicology of arsenic compounds can aid in the design and testing of more effective chelating agents for the treatment of arsenic poisoning.
- Ferrous Iron-Dependent Drug Delivery: While not directly related to **ferrous arsenate**, the distinct redox chemistry of ferrous iron is being explored for targeted drug delivery.^{[8][21]} In certain disease states, such as malaria, there are elevated levels of ferrous iron.^[21] This has led to the development of prodrugs that are activated by ferrous iron, allowing for selective drug release in the target tissue.^{[8][21]} Understanding the interactions of ferrous iron with various compounds is therefore of interest.

Conclusion

Ferrous arsenate is a highly toxic inorganic compound with significant relevance in environmental science and toxicology. Its low solubility governs its environmental fate, while its arsenic content is responsible for its profound biological effects, including the induction of oxidative stress and the modulation of key signaling pathways such as the Nrf2-Keap1 system. For researchers, scientists, and drug development professionals, **ferrous arsenate** serves as an important subject for studies on arsenic remediation, the mechanisms of metal-induced toxicity and carcinogenesis, and the development of countermeasures for arsenic poisoning. Further research is warranted to elucidate the specific cellular and molecular interactions of **ferrous arsenate** as a distinct chemical entity.

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